ARP101

Description

Properties

IUPAC Name |

(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S/c1-14(2)19(20(23)21-24)22(27-15(3)4)28(25,26)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-15,19,24H,1-4H3,(H,21,23)/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZZVIWCMGVHGV-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461471 |

Source

|

| Record name | (2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849773-64-4 |

Source

|

| Record name | (2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARP 101 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

ARP101: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARP101 is a potent and selective small molecule inhibitor of matrix metalloproteinase-2 (MMP-2), an enzyme implicated in cancer progression and metastasis. Beyond its role as a protease inhibitor, this compound has been demonstrated to induce autophagy-associated cell death in various cancer cell lines. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, downstream signaling pathways, and cellular effects. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a resource for researchers and drug development professionals working in the fields of oncology and cell biology.

Core Mechanism of Action: Dual Roles in MMP-2 Inhibition and Autophagy Induction

This compound exerts its anti-cancer effects through a dual mechanism: the direct inhibition of MMP-2 enzymatic activity and the induction of autophagic cell death.[1][2]

Selective Inhibition of Matrix Metalloproteinase-2 (MMP-2)

This compound is characterized as a potent and selective inhibitor of MMP-2.[1] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. MMP-2, in particular, plays a crucial role in tumor invasion, metastasis, and angiogenesis by breaking down type IV collagen, a major component of the basement membrane. The selective inhibition of MMP-2 by this compound is a key aspect of its therapeutic potential, as it can potentially prevent the spread of cancer cells with fewer off-target effects compared to broad-spectrum MMP inhibitors.

Induction of Autophagy-Associated Cell Death

In addition to its MMP-inhibitory activity, this compound has been identified as a potent inducer of autophagy.[2] Autophagy is a cellular self-digestion process that is typically a survival mechanism under stress conditions. However, excessive or prolonged autophagy can lead to a form of programmed cell death known as autophagic cell death. This compound triggers the formation of autophagosomes and enhances the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), a hallmark of autophagy induction.[1][2]

Quantitative Data

Inhibitory Activity against Matrix Metalloproteinases

| Enzyme | IC50 (nM) | Selectivity vs. MMP-1 | Reference |

| MMP-2 | 0.81 | ~600-fold | commercial supplier data |

| MMP-1 | 486 | - | commercial supplier data |

| MMP-9 | Not Reported | Not Reported | |

| MMP-13 | Not Reported | Not Reported |

Note: A comprehensive selectivity profile against a wider panel of MMPs is not publicly available in the reviewed literature. The provided data is based on information from commercial suppliers.

Efficacy in Cancer Cell Lines

| Cell Line | Assay | Endpoint | IC50 (µM) | Reference |

| Human Foreskin Fibroblasts (HCMV-infected) | Luciferase Inhibition | EC50 | 6.5 ± 0.23 | [3] |

| Various Cancer Cell Lines | Cell Viability | Not Specified | Not Reported in detail | [2] |

Note: While the primary literature indicates that this compound induces cell death in cancer cells, specific IC50 values for different cancer cell lines from cell viability assays are not detailed in the available abstracts.

Signaling Pathways

MMP-2 Inhibition Pathway

The direct inhibition of MMP-2 by this compound is a critical aspect of its mechanism. By binding to the active site of MMP-2, this compound prevents the degradation of the extracellular matrix, thereby inhibiting cancer cell invasion and metastasis.

Autophagy Induction Pathway

This compound induces autophagy, a process that can lead to cell death in cancer cells. A key event in this pathway is the conversion of LC3-I to LC3-II and the formation of autophagosomes.

Noncanonical Keap1-Nrf2 Pathway Activation

In the context of human cytomegalovirus (HCMV) infection, this compound has been shown to activate the noncanonical p62-Keap1-Nrf2 antioxidant response pathway, leading to viral suppression.[3][4] This pathway may also contribute to its effects in other cellular contexts.

Experimental Protocols

Detailed experimental protocols are based on the methodologies described in the primary literature and general laboratory practices for the cited assays.

MMP Inhibition Assay

Objective: To determine the inhibitory effect of this compound on MMP-2 activity.

Methodology:

-

Recombinant human MMP-2 is pre-incubated with varying concentrations of this compound in assay buffer.

-

A fluorogenic MMP substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a fluorescence plate reader.

-

The rate of substrate cleavage is calculated from the linear phase of the reaction.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell-Based Autophagy Assay (GFP-LC3 Puncta Formation)

Objective: To visualize and quantify the induction of autophagy by this compound.

Methodology:

-

Cancer cells stably expressing GFP-LC3 are seeded in multi-well plates.

-

Cells are treated with various concentrations of this compound for a specified duration.

-

Cells are fixed, and the nuclei are counterstained with a DNA dye (e.g., DAPI).

-

Images are acquired using a high-content imaging system or a fluorescence microscope.

-

The number of GFP-LC3 puncta per cell is quantified using image analysis software. An increase in the number of puncta indicates the induction of autophagy.[5]

Western Blot for LC3 Conversion

Objective: To quantify the conversion of LC3-I to LC3-II as a marker of autophagy.

Methodology:

-

Cancer cells are treated with this compound for the desired time points.

-

Total protein lysates are prepared, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for LC3.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities for LC3-I and LC3-II are quantified, and the ratio of LC3-II to LC3-I (or to a loading control like β-actin) is calculated to assess the level of autophagy.

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for 24, 48, or 72 hours.

-

A cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) is added to each well and incubated according to the manufacturer's instructions.

-

The absorbance or fluorescence is measured using a plate reader.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

IC50 values are determined by plotting the percentage of viability against the logarithm of the this compound concentration.

Conclusion

This compound is a promising anti-cancer agent with a multifaceted mechanism of action that includes the selective inhibition of MMP-2 and the induction of autophagy-associated cell death. Further research is warranted to fully elucidate the upstream signaling pathways that mediate its autophagy-inducing effects and to explore its therapeutic potential in various cancer models. The additional discovery of its role in activating the Nrf2 pathway suggests that this compound may have broader therapeutic applications beyond oncology. This technical guide provides a foundational understanding of this compound's core mechanisms to aid in the design of future preclinical and clinical investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a selective MMP-2 inhibitor, induces autophagy-associated cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Harnessing the Noncanonical Keap1-Nrf2 Pathway for Human Cytomegalovirus Control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GFP-LC3 High-content Assay for Screening Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ARP101-Induced Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARP101 is a small molecule compound, initially identified as a selective inhibitor of matrix metalloproteinase-2 (MMP-2)[1]. Subsequent research has revealed its ability to modulate distinct cellular signaling pathways, leading to diverse biological outcomes, including antiviral activity and induction of autophagy-associated cell death in cancer cells[2][3][4]. This guide provides a detailed overview of the core signaling pathway activated by this compound, focusing on the noncanonical p62-Keap1-Nrf2 axis, its mechanism, and the experimental methodologies used to elucidate it. It is important to distinguish the compound this compound from various endogenous proteins with "ARP" in their names, such as the human epididymal sperm protein ARP, the Arp2/3 complex involved in actin nucleation, or the Arabidopsis thaliana apurinic endonuclease-redox protein (ARP)[5][6][7]. This document pertains exclusively to the signaling pathways modulated by the chemical compound this compound.

The Core this compound Signaling Pathway: Noncanonical p62-Keap1-Nrf2 Axis

The primary signaling cascade activated by this compound is a noncanonical branch of the Keap1-Nrf2 pathway, which is a master regulator of cellular responses to oxidative stress[2][8]. Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept at low levels by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for degradation. This compound disrupts this regulation through a series of molecular events initiated by the phosphorylation of the autophagy receptor/adaptor protein p62 (also known as SQSTM1)[2][8].

The key steps in this pathway are as follows:

-

Induction of p62 Phosphorylation : Treatment with this compound leads to the phosphorylation of p62 at its C-terminal domain[3][8]. While the specific kinases responsible for this phosphorylation have not been fully identified, it is known that they are not mTOR kinase or casein kinase 1 or 2[8].

-

Enhanced p62-Keap1 Interaction : Phosphorylated p62 exhibits an increased binding affinity for Keap1[2][8].

-

Nrf2 Stabilization and Nuclear Translocation : The binding of phosphorylated p62 to Keap1 prevents Keap1 from targeting Nrf2 for degradation. This leads to the stabilization of Nrf2 and its accumulation in the cytoplasm, followed by translocation into the nucleus[2][8].

-

Antioxidant Response Element (ARE) Activation : In the nucleus, Nrf2 binds to specific promoter sequences known as Antioxidant Response Elements (AREs). This binding event initiates the transcription of a suite of stress-responsive and antioxidant genes[2][8].

-

Biological Outcome : The activation of the ARE-regulated genes creates an unfavorable environment for the replication of viruses like the human cytomegalovirus (HCMV), leading to its suppression[8]. This antiviral effect is a key outcome of the this compound-induced signaling pathway.

Visualization of the Noncanonical p62-Keap1-Nrf2 Pathway

References

- 1. mybiosource.com [mybiosource.com]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. richardbeliveau.org [richardbeliveau.org]

- 5. Function and regulation of the Arp2/3 complex during cell migration in diverse environments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence that human epididymal protein ARP plays a role in gamete fusion through complementary sites on the surface of the human egg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ARP apurinic endonuclease-redox protein [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Harnessing the Noncanonical Keap1-Nrf2 Pathway for Human Cytomegalovirus Control - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ARP101 in Autophagy: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the function of ARP101 in autophagy, tailored for researchers, scientists, and drug development professionals. This compound, a selective inhibitor of matrix metalloproteinase-2 (MMP-2), has emerged as a potent inducer of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. This document details the molecular mechanisms, signaling pathways, and experimental evidence supporting the role of this compound in autophagy, with a focus on its implications in cancer biology and other cellular processes.

Core Function of this compound in Autophagy Induction

This compound has been identified as a significant inducer of autophagy in various cell types, including cancer cells and melanocytes.[1][2][3] Its primary mechanism of action involves the modulation of Membrane Type-1 Matrix Metalloproteinase (MT1-MMP), a transmembrane protein with both proteolytic and signal-transducing functions.[4][5] this compound can inhibit the extracellular catalytic activity of MT1-MMP while simultaneously leveraging its intracellular signaling capacity to trigger the autophagic cascade.[4] This dual functionality makes this compound a molecule of interest for therapeutic strategies targeting autophagy.

The induction of autophagy by this compound is characterized by the formation of autophagosomes and the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[3] This process is dependent on the core autophagy machinery, as evidenced by the blockage of this compound-induced autophagy in cells lacking essential autophagy-related genes (Atg), such as Atg5.[3] In some cancer cell lines, the autophagy induced by this compound is associated with a form of programmed cell death known as autophagy-associated cell death.[3]

Quantitative Data on this compound-Induced Autophagy

The induction of autophagy by this compound has been quantified in several studies. The following table summarizes key quantitative findings, providing a clear comparison of the effects of this compound across different experimental conditions.

| Cell Line | This compound Concentration | Parameter Measured | Result | Reference |

| U87 Glioblastoma | 10 µM | LC3 Puncta Formation | ~3.5-fold increase over control | [5][6] |

| U87 Glioblastoma (MT1-MMP siRNA) | 10 µM | LC3 Puncta Formation | Attenuated increase compared to control siRNA | [5][6] |

Signaling Pathways of this compound-Induced Autophagy

The signaling cascade initiated by this compound to induce autophagy is multifaceted and centered around the modulation of MT1-MMP. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved.

References

- 1. Evidence of MTCBP-1 interaction with the cytoplasmic domain of MT1-MMP: Implications in the autophagy cell index of high-grade glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits α-MSH-stimulated melanogenesis by regulation of autophagy in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a selective MMP-2 inhibitor, induces autophagy-associated cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual functions of this compound in targeting membrane type-1 matrix metalloproteinase: Impact on U87 glioblastoma cell invasion and autophagy signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. richardbeliveau.org [richardbeliveau.org]

- 6. researchgate.net [researchgate.net]

ARP101: A Technical Guide to its Selective Inhibition of Matrix Metalloproteinase-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARP101 is a potent and selective small-molecule inhibitor of matrix metalloproteinase-2 (MMP-2), an enzyme implicated in a variety of pathological processes, including cancer metastasis, angiogenesis, and tissue remodeling. This document provides a comprehensive technical overview of this compound, focusing on its MMP-2 inhibition selectivity, the experimental protocols to assess its activity, and its mechanism of action. Quantitative data are presented to facilitate comparison, and key biological pathways and experimental workflows are visualized to provide a clear understanding of its function and evaluation.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Among the MMP family, MMP-2 (also known as gelatinase A) is of particular interest in oncology as its overexpression is correlated with tumor invasion, metastasis, and angiogenesis. The development of selective MMP-2 inhibitors is a promising therapeutic strategy to counteract these processes. This compound has emerged as a lead compound in this area, demonstrating high potency and selectivity for MMP-2.[1][2] This guide delves into the technical details of this compound's inhibitory profile and its cellular effects.

Chemical Properties of this compound

This compound is a sulfonamide derivative with the following chemical properties:

| Property | Value |

| Chemical Name | (2R)-N-hydroxy-3-methyl-2-[--INVALID-LINK--amino]butanamide |

| Molecular Formula | C₂₀H₂₆N₂O₅S |

| Molecular Weight | 406.5 g/mol |

| CAS Number | 849773-64-4 |

| Appearance | Powder |

| Solubility | Soluble to 100 mM in DMSO and to 25 mM in ethanol |

MMP-2 Inhibition Selectivity

This compound exhibits a high degree of selectivity for MMP-2 over other matrix metalloproteinases. This selectivity is crucial for minimizing off-target effects, a significant challenge that has hampered the clinical development of broad-spectrum MMP inhibitors.

Quantitative Inhibition Data

The inhibitory activity of this compound against a panel of MMPs has been determined using in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| MMP Target | IC50 (nM) | Fold Selectivity vs. MMP-2 |

| MMP-2 | 12 | 1 |

| MMP-1 | >50,000 | >4167 |

| MMP-3 | 4,500 | 375 |

| MMP-7 | >50,000 | >4167 |

| MMP-9 | 200 | 16.7 |

Data compiled from multiple sources.[3][4]

The data clearly indicates that this compound is a potent inhibitor of MMP-2 with significantly lower activity against other tested MMPs, demonstrating its high selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

In Vitro MMP Enzyme Inhibition Assay (Fluorogenic Substrate Method)

This assay is used to determine the IC50 values of this compound against various MMPs.

Materials:

-

Recombinant human MMP enzymes (MMP-1, -2, -3, -7, -9, etc.)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in Assay Buffer.

-

Activate the pro-MMP enzymes according to the manufacturer's instructions (e.g., using APMA).

-

In a 96-well plate, add the diluted this compound solutions.

-

Add the activated MMP enzyme to each well and incubate for a pre-determined time at 37°C.

-

Initiate the reaction by adding the fluorogenic MMP substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode for at least 30 minutes.

-

The initial reaction velocity (slope of the linear portion of the fluorescence curve) is calculated for each this compound concentration.

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Gelatin Zymography

This technique is used to visualize the gelatinolytic activity of MMP-2 and MMP-9 and the inhibitory effect of this compound.[5]

Materials:

-

SDS-PAGE equipment

-

Polyacrylamide gels containing 1 mg/mL gelatin

-

Cell or tissue lysates, or conditioned media containing MMPs

-

This compound

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Prepare samples in non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel without boiling.

-

Perform electrophoresis at 4°C.

-

After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS and allow enzymes to renature.

-

Incubate the gel overnight at 37°C in zymogram developing buffer. To test the inhibitory effect of this compound, add it to the developing buffer at the desired concentration.

-

Stain the gel with Coomassie Brilliant Blue for 1 hour.

-

Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs. The intensity of the bands corresponds to the level of enzyme activity.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the direct inhibition of the catalytic activity of MMP-2. This inhibition leads to a cascade of downstream cellular effects, most notably the induction of autophagy-associated cell death in cancer cells.[1]

Induction of Autophagy

This compound treatment has been shown to induce the formation of autophagosomes and promote the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[1] This process is a hallmark of autophagy. The cell death induced by this compound can be suppressed by autophagy inhibitors, indicating that the cytotoxic effect is mediated through the autophagic pathway.[1]

References

- 1. This compound, a selective MMP-2 inhibitor, induces autophagy-associated cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Site is undergoing maintenance [innovations-report.com]

- 5. Identifying specific matrix metalloproteinase-2-inhibiting peptides through phage display-based subtractive screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Compound ARP101

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARP101 is a potent and selective small-molecule inhibitor of Matrix Metalloproteinase-2 (MMP-2), an enzyme implicated in the degradation of the extracellular matrix and associated with pathological processes such as tumor invasion and metastasis. Beyond its primary inhibitory function, this compound has been identified as a significant inducer of autophagy-associated cell death in cancer cells and an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses. This guide provides a comprehensive overview of the biochemical properties, mechanisms of action, and experimental protocols related to this compound, intended to serve as a resource for researchers in oncology, cell biology, and drug development.

Core Compound Properties

This compound, with the IUPAC name (2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide, is a hydroxamic acid derivative. Its fundamental chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 849773-63-3 |

| Molecular Formula | C₂₀H₂₆N₂O₅S |

| Molecular Weight | 406.5 g/mol |

| Appearance | Powder |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 25 mM) |

| Storage | Desiccate at -20°C |

Quantitative Data: Inhibitory Activity and Selectivity

This compound exhibits high potency and selectivity for MMP-2 over other matrix metalloproteinases. The following table summarizes the available half-maximal inhibitory concentration (IC₅₀) values, demonstrating its selectivity profile.

| Target Enzyme | IC₅₀ (nM) | Selectivity (Fold vs. MMP-2) |

| MMP-2 | 0.81[1] | 1 |

| MMP-1 | 486[1] | ~600[1] |

| MMP-9 | - | ~100 (over MMP-1)[2] |

| MMP-3 | 4500 | ~5555 |

| MMP-7 | >50000 | >61728 |

Note: The selectivity for MMP-9 over MMP-1 has been reported, but a direct IC₅₀ value for this compound against MMP-9 was not consistently found in the reviewed literature.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through three primary mechanisms: inhibition of MMP-2, induction of autophagy, and activation of the Nrf2 pathway.

MMP-2 Inhibition

As a selective inhibitor, this compound directly targets the enzymatic activity of MMP-2, a key enzyme in the degradation of type IV collagen, a major component of the basement membrane. By inhibiting MMP-2, this compound can impede cancer cell invasion and metastasis. The inhibition of proMMP-2 activation has been observed in U87 glioblastoma cells.[3]

Induction of Autophagy

This compound has been shown to be a potent inducer of autophagy, a cellular process involving the degradation of cellular components through the lysosomal machinery.[4] This process is characterized by the formation of autophagosomes and the conversion of cytosolic microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated form (LC3-II), which is recruited to the autophagosome membrane. This compound-induced autophagy can lead to cell death in cancer cells.[5]

Caption: this compound induces autophagy, leading to the formation of autophagosomes and cell death.

Nrf2 Signaling Pathway Activation

This compound activates the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound treatment can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of antioxidant and cytoprotective enzymes.

Caption: this compound disrupts the Keap1-Nrf2 complex, leading to Nrf2 nuclear translocation and gene expression.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

MMP-2 Inhibition Assay (Gelatin Zymography)

This protocol assesses the ability of this compound to inhibit the enzymatic activity of MMP-2.

Materials:

-

Conditioned media from cells expressing MMP-2 (e.g., U87 glioblastoma cells).[3]

-

This compound stock solution (in DMSO).

-

SDS-PAGE gels containing 1 mg/mL gelatin.

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water).

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35).

-

Coomassie Brilliant Blue staining solution.

-

Destaining solution (e.g., 40% methanol, 10% acetic acid).

Procedure:

-

Treat conditioned media containing MMP-2 with various concentrations of this compound or vehicle control (DMSO) for a specified incubation period (e.g., 30 minutes at 37°C).

-

Mix the treated samples with non-reducing sample buffer and load onto a gelatin-containing SDS-PAGE gel without prior boiling.

-

Perform electrophoresis at 4°C.

-

After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer at room temperature to remove SDS.

-

Incubate the gel in zymogram developing buffer overnight at 37°C.

-

Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

-

Destain the gel until clear bands of gelatinolysis appear against a blue background.

-

Quantify the clear bands using densitometry. A reduction in the size and intensity of the bands in the presence of this compound indicates inhibition of MMP-2 activity.

Autophagy Induction Assay (LC3-I to LC3-II Conversion via Western Blot)

This protocol determines the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.

Materials:

-

Cancer cell line of interest (e.g., HeLa or Neuro2A).

-

This compound stock solution (in DMSO).

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels (e.g., 4-20% gradient gel).

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST).

-

Primary antibody against LC3B.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours). A positive control for autophagy induction (e.g., rapamycin or starvation) and a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1) to assess autophagic flux should be included.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Image the blot. An increase in the band intensity of LC3-II (typically migrating at ~14-16 kDa) relative to LC3-I (~16-18 kDa) indicates autophagy induction.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This protocol visualizes the translocation of Nrf2 from the cytoplasm to the nucleus upon this compound treatment.[1][6]

Materials:

-

Cells of interest cultured on glass coverslips.

-

This compound stock solution (in DMSO).

-

4% paraformaldehyde (PFA) in PBS for fixation.

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

-

Blocking buffer (e.g., 1% BSA in PBST).

-

Primary antibody against Nrf2.

-

Fluorophore-conjugated secondary antibody.

-

DAPI for nuclear counterstaining.

-

Antifade mounting medium.

Procedure:

-

Seed cells on glass coverslips and allow them to adhere.

-

Treat cells with this compound or vehicle control for the desired time.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking buffer for 1 hour.

-

Incubate with the primary anti-Nrf2 antibody in blocking buffer overnight at 4°C.

-

Wash with PBST and incubate with the fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature in the dark.

-

Wash with PBST and counterstain nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope. An increase in the co-localization of the Nrf2 signal with the DAPI signal in this compound-treated cells compared to control cells indicates nuclear translocation.

Conclusion

This compound is a multifaceted compound with significant potential in cancer research. Its ability to selectively inhibit MMP-2, a key driver of metastasis, combined with its capacity to induce autophagy-associated cell death and activate the cytoprotective Nrf2 pathway, makes it a valuable tool for investigating novel anti-cancer therapeutic strategies. The experimental protocols and data presented in this guide are intended to facilitate further research into the mechanisms and applications of this compound. As with any experimental compound, appropriate safety precautions and handling procedures should be followed. This compound is for research use only and is not intended for human consumption.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits α-MSH-stimulated melanogenesis by regulation of autophagy in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

ARP101: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARP101 is a potent and selective small-molecule inhibitor of Matrix Metalloproteinase-2 (MMP-2), an enzyme implicated in a variety of pathological processes, including cancer metastasis and angiogenesis. Discovered through a high-throughput screening of chemical libraries, this compound has garnered significant interest for its unique mechanism of inducing autophagy-associated cell death in cancer cells. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and a representative chemical synthesis are provided to facilitate further research and development.

Discovery and Chemical Properties

This compound was identified as a potent inducer of autophagy from a screen of the Lopac 1280 and Prestwick chemical libraries.[1] The screening utilized a cell-based assay with a green fluorescent protein (GFP) conjugated to LC3, a marker for autophagosomes.[1] Further characterization revealed its selective inhibitory activity against MMP-2.

| Property | Value | Reference |

| IUPAC Name | (2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide | |

| Molecular Formula | C20H26N2O5S | [2] |

| Molecular Weight | 406.50 g/mol | [2] |

| CAS Number | 849773-64-4 | |

| IC50 (MMP-2) | 0.81 nM | [2] |

| IC50 (MMP-1) | 486 nM | [2] |

| Selectivity (MMP-1/MMP-2) | ~600-fold | [2] |

Chemical Synthesis

While the specific, detailed chemical synthesis protocol for this compound is not publicly available, a representative synthesis for structurally related sulfonamide-based MMP-2 inhibitors can be proposed. The general strategy involves the coupling of a substituted sulfonyl chloride with an amino acid derivative, followed by functional group manipulations to yield the final hydroxamate.

A plausible synthetic route would involve the reaction of 4-biphenylsulfonyl chloride with a protected D-valine derivative, followed by N-alkylation and subsequent conversion of a carboxylic acid to a hydroxamic acid.

Mechanism of Action: Induction of Autophagy-Associated Cell Death

This compound exerts its cytotoxic effects in cancer cells through a mechanism distinct from classical apoptosis. It is a potent inducer of autophagy, a cellular process of self-digestion and turnover of cellular components.[1]

Key findings on the mechanism of action include:

-

Induction of Autophagosome Formation: Treatment with this compound leads to a significant increase in the formation of autophagosomes, the hallmark of autophagy.[1] This is observed through the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).[1]

-

ATG5-Dependent Autophagy: The induction of autophagy by this compound is dependent on the core autophagy-related gene 5 (ATG5).[1] In mouse embryonic fibroblasts lacking ATG5 (ATG5-/-), this compound-induced autophagy is completely blocked.[1]

-

Caspase-Independent Cell Death: The cell death induced by this compound is not inhibited by the pan-caspase inhibitor zVAD, indicating a non-apoptotic mechanism.[1]

-

Autophagy-Dependent Cell Death: Inhibition of autophagy with 3-methyladenine (3-MA) effectively suppresses this compound-induced cell death, confirming that the cytotoxic effect is mediated by the autophagic process.[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-induced autophagy-associated cell death.

Experimental Protocols

MMP-2 Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for screening potential MMP-2 inhibitors.

Materials:

-

96-well black microplate

-

Fluorometric Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

Recombinant human MMP-2 enzyme

-

Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Test compounds (including this compound as a positive control)

-

Fluorescence microplate reader (Ex/Em = 328/393 nm)

Procedure:

-

Prepare a dilution series of the test compounds and this compound in assay buffer.

-

Add 50 µL of diluted compounds to the wells of the 96-well plate. Include wells with assay buffer only as a negative control.

-

Add 20 µL of diluted MMP-2 enzyme to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Add 30 µL of the fluorogenic MMP-2 substrate to all wells to initiate the reaction.

-

Immediately read the fluorescence intensity at 30-second intervals for 30-60 minutes at 37°C.

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Autophagy Assay: LC3 Conversion by Western Blot

This protocol details the detection of autophagy by monitoring the conversion of LC3-I to LC3-II.

Materials:

-

Cancer cell line of interest (e.g., HeLa, U87)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels (15%)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: Rabbit anti-LC3

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time points (e.g., 24 hours). Include an untreated control.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 15% gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL detection reagent and visualize the bands corresponding to LC3-I (~18 kDa) and LC3-II (~16 kDa) using a chemiluminescence imaging system.

-

Quantify the band intensities and calculate the LC3-II/LC3-I ratio or the LC3-II/loading control ratio to assess the level of autophagy.

Gelatin Zymography for MMP-2 Activity

This technique is used to detect the activity of gelatinases such as MMP-2.

Materials:

-

Conditioned cell culture medium

-

Non-reducing sample buffer

-

SDS-PAGE gels (10%) co-polymerized with 1 mg/mL gelatin

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35, pH 7.5)

-

Coomassie Brilliant Blue R-250 staining solution

-

Destaining solution (e.g., 40% methanol, 10% acetic acid in water)

Procedure:

-

Collect conditioned medium from cell cultures treated with or without this compound.

-

Mix the conditioned medium with non-reducing sample buffer. Do not boil the samples.

-

Load the samples onto a 10% SDS-PAGE gel containing gelatin.

-

Run the gel at 4°C.

-

After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS.

-

Incubate the gel in zymogram developing buffer at 37°C for 18-24 hours.

-

Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

-

Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMP-2.

-

Image the gel and quantify the band intensities to determine the level of MMP-2 activity.

Conclusion

This compound is a valuable research tool for studying the role of MMP-2 and autophagy in various biological processes, particularly in cancer. Its selective inhibition of MMP-2 and its unique mechanism of inducing autophagy-associated cell death make it a promising lead compound for the development of novel anticancer therapies. The detailed protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and the development of related compounds.

References

ARP101: A Dual-Action Modulator of the Tumor Microenvironment and Intracellular Signaling in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARP101 is a selective small molecule inhibitor of Matrix Metalloproteinase-2 (MMP-2), a key enzyme implicated in the degradation of the extracellular matrix and the promotion of cancer cell invasion and metastasis.[1][2] Beyond its established role as an MMP-2 inhibitor, emerging research has unveiled a novel intracellular function for this compound as a potent inducer of autophagy-associated cell death in cancer cells.[3][4] Furthermore, studies have indicated its potential to modulate the Keap1-Nrf2 antioxidant response pathway, a critical signaling cascade in cancer development and chemoresistance. This technical guide provides a comprehensive overview of this compound's multifaceted role in cancer research, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further investigation and drug development efforts.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through at least two distinct, yet potentially interconnected, mechanisms:

-

Inhibition of Matrix Metalloproteinase-2 (MMP-2): As a primary mechanism, this compound selectively inhibits the enzymatic activity of MMP-2, a type IV collagenase. Elevated MMP-2 expression is a hallmark of aggressive cancers, facilitating the breakdown of the basement membrane and enabling tumor cell invasion and metastasis.[1][2]

-

Induction of Autophagy-Associated Cell Death: this compound has been shown to induce the formation of autophagosomes and the conversion of LC3I to LC3II, key events in the autophagic process.[3][4] In cancer cells, this induction of autophagy leads to a form of programmed cell death that is distinct from apoptosis.[4]

-

Modulation of the Keap1-Nrf2 Signaling Pathway: While direct evidence in cancer is still emerging, studies in other disease models suggest that this compound can influence the Keap1-Nrf2 pathway. This pathway is a master regulator of the cellular antioxidant response and its dysregulation is frequently observed in cancer, contributing to chemoresistance.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy and selectivity of this compound.

Table 1: Inhibitory Activity of this compound against Matrix Metalloproteinases

| Enzyme | IC50 (nM) | Selectivity (fold) | Reference |

| MMP-2 | 0.81 | ~600x vs MMP-1 | MyBioSource |

| MMP-1 | 486 | - | MyBioSource |

Table 2: Effect of this compound on proMMP-2 Activation in U87 Glioblastoma Cells

| This compound Concentration (µM) | Inhibition of ConA-induced proMMP-2 Activation | Reference |

| 1 | Partial Inhibition | Desjarlais & Annabi, 2018 |

| 10 | Complete Inhibition | Desjarlais & Annabi, 2018 |

Table 3: Induction of Autophagy by this compound in U87 Glioblastoma Cells

| Treatment | Observation | Reference |

| 10 µM this compound | Increased formation of acidic vacuole organelles | Desjarlais & Annabi, 2018 |

| 10 µM this compound | Increased LC3 puncta formation | Desjarlais & Annabi, 2018 |

| 10 µM this compound | Increased transcription of ATG9 | Desjarlais & Annabi, 2018 |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its investigation.

This compound's Dual Mechanism of Action

Caption: Dual inhibitory and inductive actions of this compound.

This compound and the Keap1-Nrf2 Signaling Pathway

Caption: Postulated role of this compound in Keap1-Nrf2 pathway modulation.

Experimental Workflow for Assessing this compound's Anti-Cancer Activity

Caption: A typical workflow for evaluating this compound's efficacy.

Experimental Protocols

Gelatin Zymography for MMP-2 Activity

This protocol is adapted from standard methods to assess the enzymatic activity of MMP-2 in conditioned media from cancer cells treated with this compound.

-

Sample Preparation:

-

Culture cancer cells (e.g., U87 glioblastoma) to 70-80% confluency.

-

Wash cells with serum-free media and then incubate in serum-free media with varying concentrations of this compound for 24-48 hours.

-

Collect the conditioned media and centrifuge to remove cellular debris.

-

Determine the protein concentration of each sample.

-

-

Electrophoresis:

-

Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

-

Mix equal amounts of protein from each sample with non-reducing sample buffer.

-

Load samples onto the gel and run at 125V until the dye front reaches the bottom.

-

-

Enzyme Renaturation and Development:

-

Wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water).

-

Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) at 37°C for 18-24 hours.

-

-

Staining and Visualization:

-

Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes.

-

Destain the gel until clear bands appear against a blue background. Areas of MMP-2 activity will appear as clear zones where the gelatin has been degraded.

-

Western Blot for Autophagy Marker LC3-II

This protocol outlines the detection of the autophagic marker LC3-II in cancer cells treated with this compound.

-

Cell Lysis and Protein Quantification:

-

Treat cancer cells with this compound for the desired time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate 20-30 µg of protein per sample on a 15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against LC3B (e.g., Cell Signaling Technology, #2775) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system. The conversion of LC3-I (cytosolic form) to LC3-II (lipidated, autophagosome-associated form) is indicative of autophagy induction.

-

Cell Invasion Assay (Boyden Chamber)

This assay measures the effect of this compound on the invasive potential of cancer cells.

-

Chamber Preparation:

-

Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

-

-

Cell Seeding:

-

Resuspend cancer cells in serum-free media containing various concentrations of this compound.

-

Seed the cells into the upper chamber of the Transwell insert.

-

Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator for 24-48 hours.

-

-

Quantification of Invasion:

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Conclusion and Future Directions

This compound presents a compelling profile as a multi-targeting anti-cancer agent. Its ability to inhibit a key driver of metastasis, MMP-2, while simultaneously inducing a non-apoptotic form of cell death through autophagy, suggests a potential for overcoming some of the resistance mechanisms that plague conventional chemotherapeutics. The emerging connection to the Keap1-Nrf2 pathway further broadens its therapeutic potential, particularly in cancers with a compromised antioxidant defense system.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the anti-tumor and anti-metastatic effects of this compound in preclinical animal models of various cancers.

-

Combination therapies: Investigating the synergistic potential of this compound with standard-of-care chemotherapies and targeted agents.

-

Elucidation of the Keap1-Nrf2 link in cancer: Directly investigating the molecular mechanisms by which this compound modulates this pathway in cancer cells and its functional consequences.

-

Biomarker discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.

This technical guide provides a foundational understanding of this compound's role in cancer research. The detailed protocols and pathway diagrams are intended to facilitate further investigation into this promising therapeutic candidate.

References

- 1. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Matrix Metalloproteinase-2 (MMP-2): As an Essential Factor in Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a selective MMP-2 inhibitor, induces autophagy-associated cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

ARP101: A Dual-Action Small Molecule Inducing Autophagy-Associated Cell Death and Modulating the Keap1-Nrf2 Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ARP101 is a selective inhibitor of Matrix Metalloproteinase-2 (MMP-2) that has demonstrated significant potential as an anti-cancer agent. This small molecule has been shown to induce autophagy-associated cell death in various cancer cell lines, with a notable impact on glioblastoma. Furthermore, this compound plays a role in modulating the noncanonical Keap1-Nrf2 signaling pathway, a critical axis in cellular stress response and viral suppression. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its effects on cell viability and the underlying signaling pathways. It includes detailed experimental protocols for key assays, quantitative data on its efficacy, and visualizations of the relevant cellular processes to support further research and drug development efforts.

Introduction

This compound is a sulfonamide-based compound initially identified as a potent and selective inhibitor of MMP-2, an enzyme implicated in tumor invasion and metastasis. Subsequent research has unveiled a broader spectrum of activity for this compound, highlighting its ability to induce a non-apoptotic form of programmed cell death known as autophagy in cancer cells.[1][2] This dual functionality, targeting both extracellular matrix degradation and intracellular homeostatic processes, positions this compound as a promising candidate for cancer therapy. This guide will delve into the technical details of this compound's effects on cell viability, with a particular focus on its role in autophagy induction and the modulation of the Keap1-Nrf2 pathway.

Data Presentation: The Impact of this compound on Cell Viability and Autophagy

The efficacy of this compound in reducing cancer cell viability is primarily attributed to its ability to induce autophagy-associated cell death. While specific IC50 values across a broad range of cancer cell lines are not extensively published in a single repository, studies on U87 glioblastoma cells have demonstrated a significant reduction in cell viability upon treatment with this compound.

Table 1: Effect of this compound on U87 Glioblastoma Cell Viability

| Cell Line | Treatment Concentration | Incubation Time | Effect on Cell Viability | Reference |

| U87 Glioblastoma | 10 µM | 24 hours | Induction of autophagy-mediated cell death | [1][3] |

Table 2: Quantitative Analysis of this compound-Induced Autophagy Markers

| Cell Line | Treatment | Parameter Measured | Result | Reference |

| U87 Glioblastoma | 10 µM this compound (24h) | Formation of Acidic Vacuole Organelles | Increased | [1][3] |

| U87 Glioblastoma | 10 µM this compound (24h) | LC3 Puncta Formation | Increased | [1][3] |

| Various Cancer Cells | This compound Treatment | Conversion of LC3-I to LC3-II | Highly effective induction | [2] |

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Materials:

-

U87 glioblastoma cells

-

This compound (stock solution in DMSO)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed U87 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4][5]

-

This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., serial dilutions from a 10 mM stock) to a final volume of 200 µL per well. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Autophagy Detection: Western Blot for LC3 Conversion

This protocol details the detection of the conversion of LC3-I to LC3-II, a hallmark of autophagy.

Materials:

-

U87 glioblastoma cells

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 4-20% gradient)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-LC3B

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed U87 cells in 6-well plates and treat with 10 µM this compound for 24 hours. Include an untreated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-LC3B antibody overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6][7]

-

Detection: After washing, add the chemiluminescence substrate and visualize the bands using an imaging system.

-

Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio as an indicator of autophagic activity.

Analysis of the Keap1-Nrf2 Pathway: Western Blot

This protocol is for assessing the levels of key proteins in the Keap1-Nrf2 pathway.

Materials:

-

Cell lysates from this compound-treated and control cells

-

Primary antibodies: Rabbit anti-Keap1, Rabbit anti-Nrf2

-

Other materials as listed in the Western Blot for LC3 Conversion protocol.

Procedure:

-

Follow the same general procedure as for the LC3 Western Blot.

-

Primary Antibody Incubation: After blocking, incubate the membrane with primary antibodies against Keap1 and Nrf2 overnight at 4°C. Recommended dilutions should be optimized, but a starting point is 1:1000 for Keap1 and 1:2000 for Nrf2.[8][9]

-

Secondary Antibody Incubation and Detection: Proceed with the secondary antibody incubation and chemiluminescence detection as described previously.

-

Analysis: Quantify the band intensities for Keap1 and Nrf2, normalizing to a loading control like β-actin or GAPDH.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Autophagy-Associated Cell Death

Caption: Signaling pathway of this compound leading to autophagy-associated cell death.

Experimental Workflow for Assessing this compound's Effect on Cell Viability

Caption: Experimental workflow for the MTT-based cell viability assay.

Logical Relationship in the Noncanonical Keap1-Nrf2 Pathway Modulation

Caption: Modulation of the Keap1-Nrf2 pathway by this compound.

Conclusion

This compound presents a compelling profile as a multi-functional anti-cancer agent. Its ability to inhibit MMP-2, a key driver of metastasis, combined with its capacity to induce autophagy-associated cell death, offers a two-pronged attack on tumor progression. The modulation of the Keap1-Nrf2 pathway further suggests a role in influencing the cellular stress response, which could have broader therapeutic implications. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular mechanisms of this compound-induced autophagy, expanding the quantitative analysis of its effects across a wider range of cancer types, and exploring its potential in combination therapies.

References

- 1. richardbeliveau.org [richardbeliveau.org]

- 2. This compound, a selective MMP-2 inhibitor, induces autophagy-associated cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual functions of this compound in targeting membrane type-1 matrix metalloproteinase: Impact on U87 glioblastoma cell invasion and autophagy signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT Assay [protocols.io]

- 5. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 9. media.cellsignal.cn [media.cellsignal.cn]

Preliminary Studies on ARP101: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARP101 is a selective inhibitor of matrix metalloproteinase-2 (MMP-2), an enzyme implicated in cancer progression and viral infections.[1][2][3] Preliminary research has highlighted its potential as a therapeutic agent through two primary mechanisms of action: the induction of autophagy-associated cell death in cancer cells and the suppression of Human Cytomegalovirus (HCMV) replication via modulation of the noncanonical p62-Keap1-Nrf2 signaling pathway. This document provides an in-depth technical guide to the foundational studies on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Core Mechanisms of Action

This compound has been identified as a potent inducer of autophagy, a cellular process of self-digestion and turnover of cellular components.[2] This process can lead to cell death in cancer cells. Furthermore, this compound has been shown to suppress HCMV by activating the p62-Keap1-Nrf2 antioxidant response pathway.

Data Presentation

Quantitative Analysis of this compound Activity

The following table summarizes the inhibitory concentrations of this compound in various experimental contexts. A comprehensive dataset for IC50 values across multiple cancer cell lines is not yet publicly available and represents a key area for future investigation.

| Parameter | Cell Line/System | Concentration | Effect | Reference |

| MMP-2 Inhibition | U87 Glioblastoma Cells | 0-10 μM | Inhibition of concanavalin-A-induced proMMP-2 activation | [4] |

| Autophagy Induction | U87 Glioblastoma Cells | 10 μM | Increased formation of acidic vacuole organelles and LC3 puncta |

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines:

-

U87 glioblastoma cells are a common model for studying the effects of this compound on cancer.

-

Human Foreskin Fibroblasts (HFFs) are utilized for investigating the impact of this compound on HCMV infection.

-

-

Reagents:

-

This compound (commercially available from various suppliers).

-

Concanavalin-A for inducing proMMP-2 activation.[4]

-

Standard cell culture media, sera, and antibiotics.

-

Pro-MMP-2 Activation Assay

-

Objective: To assess the inhibitory effect of this compound on MMP-2 activation.

-

Methodology:

-

U87 glioblastoma cells are serum-starved.

-

The cells are treated with or without 30 μg/ml concanavalin-A for 24 hours.

-

Varying concentrations of this compound (e.g., 0–10 μM) are added to the culture medium.[4]

-

The conditioned media is collected to assess the extent of proMMP-2 activation.

-

Autophagy Induction Analysis (Western Blot for LC3)

-

Objective: To determine if this compound induces autophagy by monitoring the conversion of LC3-I to LC3-II.

-

Methodology:

-

Cells (e.g., U87) are treated with the desired concentration of this compound for a specified time.

-

Cell lysates are prepared using a suitable lysis buffer.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for LC3.

-

A secondary antibody conjugated to a detectable enzyme is used for visualization.

-

The bands corresponding to LC3-I and LC3-II are quantified to determine the conversion ratio.

-

HCMV Suppression Assay

-

Objective: To evaluate the antiviral activity of this compound against Human Cytomegalovirus.

-

Methodology:

-

Human Foreskin Fibroblasts (HFFs) are infected with HCMV.

-

Infected cells are treated with various concentrations of this compound.

-

Viral replication is assessed at different time points post-infection using methods such as plaque assays or qPCR to quantify viral DNA.

-

Signaling Pathways and Experimental Workflows

This compound-Induced Autophagy in Cancer Cells

This compound treatment in cancer cells leads to the induction of autophagy, a process characterized by the formation of autophagosomes and the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).

Caption: this compound induces autophagy-associated cell death in cancer cells.

This compound-Mediated HCMV Suppression via the p62-Keap1-Nrf2 Pathway

This compound treatment activates a noncanonical antioxidant response pathway to suppress Human Cytomegalovirus (HCMV) replication. This involves the phosphorylation of p62, leading to the stabilization and nuclear translocation of the transcription factor Nrf2.

Caption: this compound suppresses HCMV by activating the p62-Keap1-Nrf2 pathway.

Experimental Workflow for Assessing this compound-Induced Autophagy

This workflow outlines the key steps in a typical experiment to investigate the autophagic effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a selective MMP-2 inhibitor, induces autophagy-associated cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Matrix Metalloproteinase (MMP) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 4. researchgate.net [researchgate.net]

ARP101: A Selective Matrix Metalloproteinase-2 Inhibitor with Autophagy-Inducing Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARP101 is a potent and highly selective small molecule inhibitor of matrix metalloproteinase-2 (MMP-2), an enzyme implicated in cancer progression, invasion, and metastasis. Exhibiting a remarkable ~600-fold selectivity for MMP-2 over MMP-1, this compound has emerged as a valuable tool for studying the specific roles of MMP-2 in various pathological processes. Beyond its direct enzymatic inhibition, this compound uniquely induces autophagy-associated cell death in cancer cells, presenting a dual mechanism of action that makes it a compelling candidate for further preclinical investigation. This technical guide provides a comprehensive overview of the currently available data on this compound, including its inhibitory activity, mechanism of action, and relevant experimental protocols.

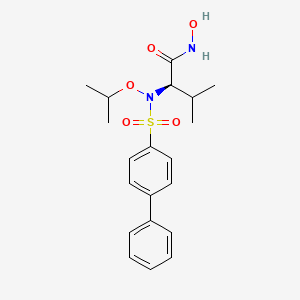

Core Compound Information

| Property | Value |

| Chemical Name | (2R)-2-[([1,1'-Biphenyl]-4-ylsulfonyl)(isopropoxy)amino]-N-hydroxy-3-methylbutanamide |

| Molecular Formula | C₂₀H₂₆N₂O₅S |

| Molecular Weight | 406.5 g/mol |

| CAS Number | 849773-63-3 |

| Chemical Structure |  |

Quantitative Data: Inhibitory Activity

This compound demonstrates high potency and selectivity for MMP-2. The following table summarizes the available inhibitory concentration (IC50) values.

| Target | IC50 (nM) | Selectivity (over MMP-1) | Reference |

| MMP-2 | 0.81 | ~600-fold | [1] |

| MMP-1 | 486 | - | [1] |

Mechanism of Action: Induction of Autophagy

A key differentiator of this compound is its ability to induce autophagy-associated cell death in cancer cells[2]. This process is characterized by the formation of autophagosomes and the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II)[2][3].

The induction of autophagy by this compound is dependent on the core autophagy machinery, as evidenced by the lack of this compound-induced autophagy in mouse embryonic fibroblasts deficient in the essential autophagy-related gene 5 (Atg5)[2]. The resulting cell death is non-apoptotic, as it is not inhibited by pan-caspase inhibitors, but is suppressed by the autophagy inhibitor 3-methyladenine[2].

The precise signaling pathway by which this compound induces autophagy remains to be fully elucidated. However, it is known to inhibit the activation of proMMP-2 in cancer cell lines such as U87 glioblastoma[4].

Signaling Pathway: this compound and MMP-2 Inhibition

Caption: this compound directly inhibits MMP-2 activity.

Signaling Pathway: this compound-Induced Autophagy

Caption: this compound induces autophagy-associated cell death.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not extensively published. However, based on the available literature, the following are generalized protocols for key assays.

MMP-2 Inhibition Assay (Fluorogenic Substrate)

This protocol is a general guideline for assessing the inhibitory activity of this compound against MMP-2 using a fluorogenic substrate.

Workflow Diagram: MMP-2 Inhibition Assay

Caption: Workflow for determining MMP-2 inhibition.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.

-

Active human recombinant MMP-2.

-

This compound stock solution (in DMSO) and serial dilutions.

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

-

-

Assay Procedure:

-

In a 96-well microplate, add assay buffer, active MMP-2, and varying concentrations of this compound or DMSO vehicle.

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin kinetic reading of fluorescence intensity (e.g., Ex/Em = 328/393 nm) at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each concentration of this compound.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Gelatin Zymography for MMP-2 Activity in Conditioned Media

This protocol is adapted for assessing the effect of this compound on proMMP-2 activation in cell culture.

Methodology:

-

Sample Preparation:

-

Culture cells (e.g., U87 glioblastoma) to near confluency.

-

Serum-starve the cells overnight.

-

Treat cells with desired concentrations of this compound in serum-free media for 24-48 hours.

-

Collect the conditioned media and centrifuge to remove cellular debris.

-

-

Electrophoresis:

-

Determine the protein concentration of the conditioned media.

-

Mix equal amounts of protein with non-reducing sample buffer.

-

Load samples onto a polyacrylamide gel containing 0.1% gelatin.

-

Perform electrophoresis at 4°C.

-